REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([I:9])=[CH:4][CH:3]=1.C1C(=O)N([Br:17])C(=O)C1.CC(N=NC(C#N)(C)C)(C#N)C>ClCCCl>[Br:17][CH2:8][C:6]1[C:5]([I:9])=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=1
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)C)I
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Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Resulting
|
Type
|
CUSTOM
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Details
|
reaction mixture
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Type
|
CUSTOM
|
Details
|
After maximum consumption of starting material, reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (50 mL)
|
Type
|
EXTRACTION
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Details
|
extracted with DCM (3×50 mL)
|
Type
|
WASH
|
Details
|
Combined organic phase was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get dark brown semi solid (20 g, crude)
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Name
|
|
Type
|
product
|
Smiles
|
BrCC1=NC(=CC=C1I)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |